

Solubility Profile of m-PEG8-Tos: A Technical Guide

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Compound of Interest		
Compound Name:	m-PEG8-Tos	
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This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-tosylate (**m-PEG8-Tos**). Understanding its solubility in various solvents is critical for its effective application in bioconjugation, drug delivery, and nanoparticle functionalization. This document outlines the qualitative and inferred quantitative solubility of **m-PEG8-Tos**, details a standard experimental protocol for solubility determination, and provides a logical workflow for this process.

Core Concepts in m-PEG8-Tos Solubility

The solubility of **m-PEG8-Tos** is primarily governed by its chemical structure, which consists of a hydrophilic methoxy-terminated polyethylene glycol (PEG) chain of eight ethylene glycol units and a terminal tosylate group. The PEG chain significantly enhances solubility in aqueous and polar organic solvents.[1][2][3] The tosylate group, while being a good leaving group for nucleophilic substitution reactions, also influences the overall solubility profile.[1]

Generally, PEG derivatives are known to be soluble in water and a range of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). [4] Their solubility tends to be lower in less polar solvents like alcohols and toluene, and they are generally insoluble in ethers and alkanes.

Solubility Data







While specific quantitative solubility data for **m-PEG8-Tos** is not readily available in published literature, a comprehensive profile can be constructed from supplier technical data sheets and information on closely related compounds. The following table summarizes the available qualitative and inferred quantitative solubility of **m-PEG8-Tos** and its analogues.



Solvent Class	Solvent	Solubility of m- PEG8-Tos (Qualitative)	Inferred Quantitative Solubility of Related m-PEG8 Derivatives
Aqueous	Water	Soluble	Soluble (for m-PEG8- acid and m-PEG8- amine)
Aqueous Buffers (e.g., PBS)	Expected to be Soluble	Soluble (General for PEGs)	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	Soluble (for m-PEG8- acid, m-PEG8-NHS ester, m-PEG8- triethoxysilane)
Dimethylformamide (DMF)	Expected to be Soluble	Soluble (for m-PEG8- acid, m-PEG8-NHS ester, m-PEG8- triethoxysilane)	
Acetonitrile (ACN)	Expected to be Soluble	Soluble (General for PEGs)	
Chlorinated	Dichloromethane (DCM)	Expected to be Soluble	Soluble (for m-PEG8- acid, m-PEG8-NHS ester, m-PEG8- triethoxysilane)
Chloroform	Expected to be Soluble	Soluble (General for PEGs)	
Alcohols	Methanol	Less Soluble	Less Soluble (General for PEGs)
Ethanol	Less Soluble	Less Soluble (General for PEGs)	
Aromatics	Toluene	Less Soluble	Less Soluble (General for PEGs)



Ethers	Diethyl Ether	Insoluble	Insoluble (General for PEGs)
Alkanes	Hexane	Insoluble	Insoluble (General for PEGs)

Experimental Protocol: Determination of Equilibrium Solubility via Saturation Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method. This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation, followed by the quantification of the dissolved solute in the supernatant.

	Material	s and	Equi	pment:
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- m-PEG8-Tos (solid)
- Selected solvents of appropriate purity
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (chemically compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) or another validated analytical method.
- Volumetric flasks and pipettes
- Analytical balance

Procedure:



· Preparation of Saturated Solution:

- Add an excess amount of m-PEG8-Tos to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.

Equilibration:

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The required time may vary depending on the compound and solvent.

• Phase Separation:

- After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
- To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
- · Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it
 is advisable to take the sample from the upper portion of the supernatant.
 - For added certainty, filter the collected supernatant through a syringe filter that is compatible with the solvent.

Quantification:

- Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of m-PEG8-Tos. A pre-established calibration curve is required for this quantification.

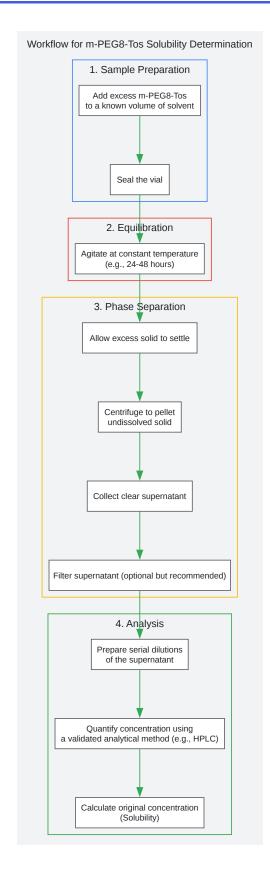


- Calculation of Solubility:
 - Calculate the original concentration of m-PEG8-Tos in the saturated solution by
 multiplying the measured concentration by the dilution factor. This value represents the
 equilibrium solubility of m-PEG8-Tos in the specific solvent at the experimental
 temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of **m-PEG8- Tos** in a given solvent using the saturation shake-flask method.





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Workflow for m-PEG8-Tos Solubility Determination



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